ethyl 6-hydroxy-4-methylhexanoate
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Overview
Description
Ethyl 6-hydroxy-4-methylhexanoate is an organic compound with the molecular formula C9H18O3. It is an ester, which is a type of chemical compound derived from an acid (in this case, a carboxylic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are commonly found in nature and are often responsible for the pleasant fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. One common method involves the reaction of 6-hydroxy-4-methylhexanoic acid with ethanol under acidic conditions. The reaction typically requires heating and the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 6-hydroxy-4-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in enzymatic reactions or its interaction with cellular components .
Comparison with Similar Compounds
Ethyl 6-hydroxy-4-methylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Ethyl propionate: Used in the food industry as a flavoring agent .
Uniqueness
What sets this compound apart is its specific structure, which includes a hydroxyl group and a methyl group on the hexanoate chain. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1569295-17-5 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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